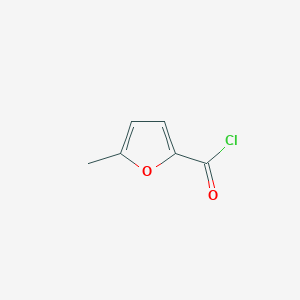

5-Methylfuran-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylfuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURUVZFDEVKNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374943 | |

| Record name | 5-Methylfuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-11-3 | |

| Record name | 5-Methylfuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylfuran-2-carbonyl chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Methylfuran-2-carbonyl chloride, a versatile heterocyclic building block of significant interest to researchers and professionals in organic synthesis and drug development. This document delves into its core chemical and physical properties, provides detailed synthetic protocols, explores its reactivity, and discusses its potential applications, particularly within the pharmaceutical landscape.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 5-methyl-2-furoyl chloride, is a solid organic compound.[1][2] It is classified as an acyl chloride and a furan derivative.[3] The presence of the reactive acyl chloride group attached to the furan ring makes it a valuable intermediate for the synthesis of a wide range of more complex molecules.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14003-11-3 | [1][2][5][6] |

| Molecular Formula | C₆H₅ClO₂ | [1][2][5][6] |

| Molecular Weight | 144.56 g/mol | [1][2][6] |

| Appearance | Solid | [1] |

| Melting Point | 27-31 °C | [1][6] |

| Flash Point | 91.1 °C (closed cup) | [1][6] |

| Density | 1.258 g/cm³ | [6] |

| IUPAC Name | This compound | [5] |

| Synonyms | 5-Methyl-2-furoyl chloride, 2-Furancarbonyl chloride, 5-methyl- | [1][5] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of the corresponding aldehyde, 5-methylfurfural, using tert-butyl hypochlorite.[7] This method is advantageous due to its high yield and the relative ease of preparation of the oxidant from commercial bleach and tert-butanol.[3]

Experimental Protocol: Synthesis from 5-Methylfurfural

This protocol is adapted from a procedure described for the synthesis of related acyl chlorides.[7]

Materials:

-

5-Methylfurfural

-

tert-Butyl hypochlorite (t-BuOCl)

-

Dichloromethane (DCM)

-

Silica gel

Procedure:

-

Dissolve 5-methylfurfural (1 equivalent) in an appropriate volume of tert-butyl hypochlorite.

-

Stir the solution at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent under reduced pressure.

-

The crude product is then purified by filtration through a pad of silica gel using dichloromethane as the eluent.

-

Evaporation of the solvent will yield this compound as a solid.[7]

Caption: Synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic acyl substitution reactions. The furan ring, being an electron-rich aromatic system, influences the reactivity of the acyl chloride and can also participate in other reactions.

Nucleophilic Acyl Substitution

This compound readily reacts with a variety of nucleophiles, such as alcohols, amines, and water, to yield the corresponding esters, amides, and carboxylic acids, respectively. These reactions typically proceed via a tetrahedral intermediate.

General Reaction Scheme:

Where Nu-H represents a nucleophile (e.g., R-OH, R-NH₂, H₂O).

Caption: General nucleophilic acyl substitution reaction.

Stability and Handling

This compound is sensitive to moisture and will react with water, including atmospheric moisture, to hydrolyze to 5-methylfuran-2-carboxylic acid.[8] Therefore, it should be handled under anhydrous conditions and stored in a cool, dry place.[1][2] It is recommended to store it at 2-8°C.[1][2]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group protons, typically as a singlet, and the two protons on the furan ring, which would appear as doublets. The chemical shifts of the furan protons are influenced by the electron-withdrawing acyl chloride group. For a similar compound, ethyl 5-methylfuran-2-carboxylate, the furan protons appear at distinct chemical shifts.[9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the furan ring, and the methyl carbon. The carbonyl carbon signal is expected to be in the typical range for acyl chlorides.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the acyl chloride, typically in the region of 1750-1815 cm⁻¹. Other characteristic bands for the furan ring will also be present.[5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak. The fragmentation pattern will likely involve the loss of a chlorine radical and a carbon monoxide molecule, which are characteristic fragmentation pathways for acyl chlorides.[5][10]

While detailed spectral data is not publicly available in all databases, GC-MS and IR spectra are noted to be available for this compound.[5]

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The furan moiety is a common scaffold in many biologically active molecules.

Intermediate in Organic Synthesis

Its primary application is as a precursor for the synthesis of esters and amides of 5-methylfuroic acid. These derivatives have potential applications as biofuels and in the development of novel polymers.[3][11] The ability to introduce the 5-methylfuran-2-carbonyl moiety into a molecule makes it a valuable tool for medicinal chemists.

Potential in Drug Development

While specific drugs containing the this compound-derived moiety are not extensively documented in the initial search results, furan derivatives, in general, exhibit a wide range of biological activities. Structurally related furan compounds have shown potential as anticancer and antibacterial agents.[1] The ease of derivatization of this compound allows for the creation of libraries of compounds for screening in drug discovery programs.

Safety and Handling

This compound is classified as a corrosive and an irritant.[5] It can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[1] It should be used in a well-ventilated area, such as a fume hood. In case of contact, the affected area should be rinsed immediately with plenty of water.[4]

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

| GHS05 (Corrosion), GHS07 (Exclamation Mark) | Danger | H314: Causes severe skin burns and eye damage. H319: Causes serious eye irritation. |

Source:[5]

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its straightforward synthesis and versatile reactivity make it an important tool for researchers in academia and industry. A thorough understanding of its properties, handling requirements, and reactivity is crucial for its safe and effective use in the development of new materials and potential therapeutic agents.

References

- Miao, H., Shevchenko, N., Otsuki, A. L., & Mascal, M. (2021). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. [Link]

- National Center for Biotechnology Information.

- Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 17(7), 3737-3739. [Link]

- ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). [Link]

- Stenutz. This compound. [Link]

- ResearchGate. t-BuOCl-driven reaction of CMF towards 5-(Chloromethyl)furan-2-carbonyl chloride. [Link]

- Georganics. This compound - High purity | EN. [Link]

- Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound 97 14003-11-3 [sigmaaldrich.com]

- 3. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound - High purity | EN [georganics.sk]

- 5. This compound | C6H5ClO2 | CID 2759851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. escholarship.org [escholarship.org]

- 8. This compound CAS#: 14003-11-3 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methylfuran-2-carbonyl chloride (CAS Number: 14003-11-3)

This technical guide provides a comprehensive overview of 5-Methylfuran-2-carbonyl chloride, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and methodologies.

Introduction: The Significance of the Furan Scaffold

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic and steric properties, often serving as a bioisostere for a phenyl ring, can enhance a molecule's pharmacological profile, including metabolic stability, receptor binding affinity, and bioavailability.[1] The incorporation of the furan nucleus is a well-established strategy in the design of novel therapeutics.[2] this compound, as a reactive derivative, serves as a crucial intermediate for introducing the 5-methylfuran-2-oyl moiety into a wide array of molecules, making it a compound of significant interest in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14003-11-3 | [3] |

| Molecular Formula | C₆H₅ClO₂ | [3] |

| Molecular Weight | 144.56 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 27-31 °C | [2] |

| Boiling Point | 91 °C | [1] |

| Density | 1.258 g/cm³ | [1] |

| Solubility | Reacts with water. | |

| InChI Key | ZURUVZFDEVKNCE-UHFFFAOYSA-N | [4] |

| SMILES | Cc1ccc(o1)C(Cl)=O | [2] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): While a publicly available, experimentally verified spectrum is not readily accessible, a reported ¹H NMR spectrum from a synthesis procedure provides the following data (400 MHz, CDCl₃): δ 7.13 (d, J = 3.2 Hz, 1H), 6.49 (d, J = 3.2 Hz, 1H), 2.40 (s, 3H).[5] The two doublets correspond to the protons on the furan ring, and the singlet represents the methyl group protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Experimentally determined ¹³C NMR data is not widely published. However, based on the structure and known chemical shifts for similar furan derivatives, the following approximate chemical shifts can be predicted: ~159 ppm (C=O), ~154 ppm (C5), ~145 ppm (C2), ~119 ppm (C3), ~111 ppm (C4), and ~14 ppm (-CH₃).[6][7] It is crucial for researchers to acquire and interpret their own ¹³C NMR data for verification.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the acyl chloride, typically appearing in the range of 1750-1800 cm⁻¹. Other significant peaks would include those corresponding to the C-O-C stretching of the furan ring and C-H stretching of the aromatic and methyl groups.[3]

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 144 and 146 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would involve the loss of Cl and CO.[3]

Synthesis of this compound

This compound can be synthesized through two primary routes: the chlorination of 5-methyl-2-furoic acid or the direct oxidation of 5-methylfurfural.

Synthesis from 5-Methyl-2-furoic acid

This is a classical and widely applicable method for the preparation of acyl chlorides from their corresponding carboxylic acids. The use of thionyl chloride (SOCl₂) is a common and effective approach.

Caption: Synthesis of this compound from 5-methyl-2-furoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 5-methyl-2-furoic acid (1 equivalent).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise to the carboxylic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (around 80 °C) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up and Purification: After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation.

Causality of Choices: Thionyl chloride is chosen due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases, simplifying purification. The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid.

Synthesis from 5-Methylfurfural

An alternative route involves the direct oxidation of 5-methylfurfural using tert-butyl hypochlorite.[5]

Caption: Synthesis of this compound from 5-methylfurfural.

Experimental Protocol:

-

Reaction Setup: 5-Methylfurfural (1 equivalent) is dissolved in tert-butyl hypochlorite (excess).[5]

-

Reaction Conditions: The solution is stirred at room temperature for approximately 24 hours.[5]

-

Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by filtration through a silica gel plug using a suitable solvent like dichloromethane (DCM) to yield the final product.[5]

Causality of Choices: This method provides a direct conversion from the aldehyde, which can be advantageous if 5-methylfurfural is a more readily available starting material.

Reactivity and Chemical Transformations

As an acyl chloride, this compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles.

Caption: General mechanism of nucleophilic acyl substitution of this compound.

Key Reactions:

-

Esterification: Reacts with alcohols in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters.

-

Amidation: Reacts with primary or secondary amines to yield amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

-

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl ketones.

-

Hydrolysis: Reacts readily with water to hydrolyze back to 5-methyl-2-furoic acid. This necessitates handling the compound under anhydrous conditions.

Applications in Research and Drug Development

The 5-methylfuran moiety is present in a variety of biologically active compounds. This compound is a key starting material for the synthesis of these and other novel molecules.

-

Pharmaceutical Intermediates: The high reactivity of the acyl chloride group allows for its facile incorporation into more complex molecules, making it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The furan ring can act as a stable, lipophilic scaffold that can be further functionalized.

-

Biofuel Research: Furan derivatives, obtainable from biomass, are being investigated as potential biofuels.[8] Esters derived from this compound are of interest in this field.

-

Polymer Chemistry: Furan-based monomers can be used to create novel polymers with unique properties. Dicarboxylic acid chlorides derived from furan are used in the synthesis of polyesters and polyamides.[9]

Safety, Handling, and Disposal

Due to its reactive and corrosive nature, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H314: Causes severe skin burns and eye damage.[3] H319: Causes serious eye irritation.[2] |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[10]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

P310: Immediately call a POISON CENTER or doctor/physician.[10]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from moisture, as it reacts with water. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Store in a cool, dry place. Recommended storage temperature is 2-8°C.[2]

-

Avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside of a fume hood or if ventilation is inadequate.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

The compound should be treated as hazardous waste. It may be possible to carefully quench small amounts with a suitable nucleophile (e.g., a high-boiling alcohol) under controlled conditions before disposal, but this should only be done by trained personnel.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its ability to introduce the 5-methylfuran moiety makes it a valuable tool for the development of novel compounds with diverse applications. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

- ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry.

- The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org.

- Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Request PDF.

- Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. RSC Publishing.

- This compound | C6H5ClO2. PubChem.

- Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry (RSC Publishing).

- Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. RSC Publishing.

- This compound - High purity | EN. Georganics.

- This compound. Stenutz.

- 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749). Human Metabolome Database.

- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI.

- 13C NMR Chemical Shifts. Oregon State University.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- This compound, 1 X 1 g (678570-1G). Alkali Scientific.

- 13C NMR spectra of carbonyl and methyl carbons in acetyl groups of... ResearchGate.

Sources

- 1. echemi.com [echemi.com]

- 2. This compound 97 14003-11-3 [sigmaaldrich.com]

- 3. This compound | C6H5ClO2 | CID 2759851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. escholarship.org [escholarship.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound - High purity | EN [georganics.sk]

physical properties of 5-Methylfuran-2-carbonyl chloride

An In-Depth Technical Guide to the Physical Properties of 5-Methylfuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of this compound (CAS No. 14003-11-3). As a key intermediate derived from biomass, this compound is gaining traction in the synthesis of novel polymers, biofuels, and pharmaceutical scaffolds.[1][2] This document consolidates critical data on its chemical structure, physical characteristics, and spectroscopic profile. Furthermore, it offers insights into its inherent reactivity, handling protocols, and synthetic origins, providing an essential resource for laboratory and process development applications.

Introduction: A Versatile Bio-Based Intermediate

This compound is a heterocyclic acyl chloride. Its structure, featuring a furan ring—a common motif in biologically active molecules—and a reactive carbonyl chloride group, makes it a valuable building block in organic synthesis.[3] The growing interest in sustainable chemistry has highlighted furan derivatives, which can often be sourced from renewable biomass precursors like 5-methylfurfural.[4] Understanding the fundamental physical properties of this reagent is paramount for its effective use, ensuring reaction efficiency, process safety, and the purity of resulting products. This guide serves as a senior-level resource, explaining not just the "what" but the "why" behind its characteristics.

Chemical Identity and Structure

The unambiguous identification of a chemical reagent is the foundation of reproducible science. This compound is identified by the following key descriptors.

-

CAS Number: 14003-11-3[5]

-

Molecular Weight: 144.56 g/mol [5]

-

Synonyms: 5-Methyl-2-furoyl chloride, 5-Methyl-furan-2-carbonyl chloride[5][7]

-

InChI Key: ZURUVZFDEVKNCE-UHFFFAOYSA-N[5]

-

SMILES: Cc1ccc(o1)C(Cl)=O[5]

The molecule's structure is central to its properties. The furan ring provides aromatic character, while the acyl chloride group is a highly reactive functional group responsible for its primary utility in acylation reactions.

Caption: 2D structure of this compound.

Core Physical Properties

The physical state and constants of a compound are critical for planning experiments, including solvent selection, reaction temperature, and purification methods. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Appearance | Solid | [8] |

| Melting Point | 27 - 31 °C | [6] |

| Density | 1.258 g/cm³ | [6] |

| Flash Point | 91 °C (196 °F) | [6][8] |

| Refractive Index | 1.496 | [6] |

| Vapor Pressure | 0.306 mmHg at 25 °C | [6] |

| Water Solubility | Reacts with water | [8] |

Analysis of Physical State and Thermal Properties

-

Melting Point (27 - 31 °C): The compound exists as a low-melting solid at standard room temperature. This is a crucial handling consideration; in warmer laboratories, it may be a liquid or partially melted solid, while in cooler environments, it will be a crystalline solid. Its relatively low melting point simplifies its use in reactions, as it can be gently warmed to be dispensed as a liquid, which is often more accurate than handling a solid.

-

Boiling Point: The boiling point is not consistently reported in publicly available databases.[6] High-vacuum distillation would be required for purification to avoid thermal decomposition, a common behavior for acyl chlorides.

-

Flash Point (91 °C): The flash point is the lowest temperature at which vapors of the material will ignite in the presence of an ignition source.[6][8] A flash point of 91 °C indicates that it is a combustible solid but not highly flammable under standard laboratory conditions.

Density, Refractive Index, and Vapor Pressure

-

Density (1.258 g/cm³): The compound is denser than water.[6] This property is relevant for phase separations if used in biphasic reaction systems with aqueous layers.

-

Refractive Index (1.496): The refractive index is a measure of how light propagates through the substance.[6] It is a useful constant for rapid identity and purity checks of liquid batches of the material.

-

Vapor Pressure (0.306 mmHg at 25 °C): This low vapor pressure indicates that the compound is not significantly volatile at room temperature, minimizing inhalation exposure risk during handling, although appropriate precautions should always be taken.[6]

Spectroscopic and Reactivity Profile

Spectroscopic Data

While detailed spectral data is proprietary, foundational information exists:

-

Infrared (IR) Spectroscopy: An FTIR spectrum for this compound is cataloged.[7] For an acyl chloride, one would expect a strong, characteristic C=O stretching band at a high wavenumber (typically 1770-1815 cm⁻¹), shifted higher than a corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom.

Reactivity and Handling: A Self-Validating System

The most critical chemical property influencing its physical handling is its reactivity as an acyl chloride.

-

Moisture Sensitivity: this compound is moisture-sensitive and will react with water.[8] This reaction, a hydrolysis, produces 5-methyl-2-furoic acid and corrosive hydrochloric acid gas. This dictates that all handling must be performed under anhydrous conditions (e.g., in a glove box or under an inert atmosphere of nitrogen or argon) using dry glassware and solvents.

-

Storage: Due to its reactivity and low melting point, the recommended storage temperature is 2-8 °C.[8] This ensures it remains in a stable solid state and minimizes degradation over time.

-

Safety: The compound is classified as causing severe skin burns and eye damage.[6][7] This is a direct consequence of its ability to react with moisture (including on skin or in eyes) to produce HCl. Therefore, the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[3]

Caption: Synthetic workflow from precursor to final products.

Experimental Protocol: Melting Point Determination

To validate the purity of a sample of this compound, a melting point determination is a fundamental and effective technique.

Objective: To determine the melting range of a sample and assess its purity.

Materials:

-

Sample of this compound

-

Capillary tubes

-

Calibrated melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is dry. If it has been stored cold, allow it to equilibrate to room temperature in a desiccator to prevent water condensation.

-

Loading: Crush a small amount of the solid into a fine powder. Tap the open end of a capillary tube into the powder to load a small amount (2-3 mm height) of the material.

-

Compaction: Tap the sealed end of the capillary tube on a hard surface to compact the sample tightly at the bottom.

-

Measurement: Place the capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (27 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Interpretation:

-

High Purity: A sharp melting range (e.g., 1-2 °C) that falls within the literature value (27-31 °C) indicates high purity.

-

Impurity: A broad and depressed melting range (e.g., 22-27 °C) suggests the presence of impurities. The most likely impurity is 5-methyl-2-furoic acid from partial hydrolysis.

Conclusion

This compound is a valuable, bio-derivable chemical intermediate with a distinct set of physical properties. Its low melting point and combustible nature, combined with its high reactivity as a moisture-sensitive acyl chloride, define the necessary protocols for its safe and effective handling. The data consolidated in this guide—from its physical constants to its synthetic origins—provides researchers and developers with the authoritative, in-depth knowledge required to confidently incorporate this versatile building block into their synthetic programs.

References

Sources

- 1. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. escholarship.org [escholarship.org]

- 3. This compound - High purity | EN [georganics.sk]

- 4. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

- 5. This compound [stenutz.eu]

- 6. echemi.com [echemi.com]

- 7. This compound | C6H5ClO2 | CID 2759851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 14003-11-3 [m.chemicalbook.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Methylfuran-2-carbonyl chloride

Introduction

5-Methylfuran-2-carbonyl chloride, a derivative of the biomass-derived platform chemical 5-methylfuran, is a pivotal intermediate in the synthesis of fine chemicals, pharmaceuticals, and novel materials. Its bifunctional nature, combining the reactivity of an acyl chloride with the unique electronic properties of the furan ring, makes it a versatile building block for organic synthesis. Accurate structural confirmation of this compound is paramount to ensure the desired reactivity and purity for downstream applications. This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the definitive structure elucidation of this compound, grounded in established scientific principles and practical laboratory experience.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential before embarking on its synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClO₂ | [1] |

| Molecular Weight | 144.56 g/mol | [2] |

| CAS Number | 14003-11-3 | [1][3] |

| Appearance | Solid | |

| Melting Point | 27-31 °C | [3] |

| Boiling Point | Not explicitly stated | |

| Flash Point | 91 °C | [3] |

| Density | 1.258 g/cm³ | [3] |

| Solubility | Reacts with water and alcohols. Soluble in many organic solvents (e.g., DCM, Toluene). | [4][5] |

Synthesis of this compound

The most common and reliable laboratory-scale synthesis of this compound involves the reaction of 5-methyl-2-furoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a well-established method for the preparation of acyl chlorides from carboxylic acids.[4][6][7]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol details the conversion of 5-methyl-2-furoic acid to this compound using thionyl chloride.

Materials:

-

5-methyl-2-furoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Schlenk line or nitrogen/argon inlet

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 5-methyl-2-furoic acid.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. This can be done neat or with an anhydrous solvent like dichloromethane.

-

Reaction: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is approximately 76 °C) and stirred for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

-

Removal of Excess Thionyl Chloride: After the reaction is complete, the excess thionyl chloride is carefully removed by distillation or under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.[5]

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[8]

-

The reaction evolves toxic gases (HCl and SO₂). Ensure proper trapping and neutralization of these gases.

Structure Elucidation Workflow

The definitive identification of the synthesized this compound relies on a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different types of protons in the molecule.

-

Methyl Protons (-CH₃): A singlet at approximately 2.4 ppm. This signal is a singlet because there are no adjacent protons to couple with. The chemical shift is downfield from a typical aliphatic methyl group due to the influence of the furan ring.

-

Furan Ring Protons (H3 and H4): Two doublets in the aromatic region, typically between 6.0 and 7.5 ppm. The proton at the 3-position (adjacent to the methyl group) will appear as a doublet, and the proton at the 4-position (adjacent to the carbonyl group) will also appear as a doublet due to coupling with each other. The exact chemical shifts can be influenced by the solvent used. For comparison, the protons on the furan ring of 5-methylfuran-2-carbaldehyde appear at approximately 6.2 and 7.2 ppm.[9]

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, expected around 13-15 ppm.

-

Furan Ring Carbons: Four distinct signals for the carbons of the furan ring. The carbon attached to the methyl group (C5) and the carbon attached to the carbonyl group (C2) will be significantly deshielded and appear further downfield compared to the other two furan carbons (C3 and C4). Typical chemical shifts for furan ring carbons range from approximately 109 to 150 ppm.[9][10]

-

Carbonyl Carbon (-COCl): A signal in the downfield region, typically between 160 and 180 ppm, which is characteristic of acyl chlorides.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the acyl chloride carbonyl group.

-

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band in the region of 1750-1815 cm⁻¹. This is at a higher frequency than the carbonyl stretch of a corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom.

-

C-O-C Stretch (Furan Ring): A strong absorption band typically observed in the range of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic/Furan): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic/Methyl): Absorption bands just below 3000 cm⁻¹.

-

C=C Stretch (Furan Ring): Absorptions in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 144.56 g/mol ). Due to the presence of chlorine, there will be a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.[1]

-

Fragmentation Pattern: The fragmentation of this compound is expected to proceed through several key pathways:

-

Loss of Cl: A prominent fragment corresponding to the loss of a chlorine radical, resulting in an acylium ion (m/z ≈ 109).

-

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion to give a 5-methylfuryl cation (m/z ≈ 81).

-

Alpha-Cleavage: Cleavage of the bond between the furan ring and the carbonyl group.

-

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is a systematic process that integrates a reliable synthetic protocol with a suite of powerful spectroscopic techniques. By combining the detailed information obtained from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers and drug development professionals can unequivocally confirm the identity and purity of this valuable synthetic intermediate. This comprehensive approach ensures the integrity of subsequent chemical transformations and the quality of the final products.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759851, this compound.

- Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry, 17(7), 3737–3739.

- The Royal Society of Chemistry (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- Organic Syntheses (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Org. Synth., 91, 221-232.

- Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.

- Stenutz, R. (n.d.). This compound.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0013749).

- LibreTexts Chemistry. (2023). Mass Spectrometry of Some Common Functional Groups.

- MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-methylfuran. In NIST Chemistry WebBook.

- Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride.

- Google Patents. (n.d.). CN106674166B - The preparation method of furoyl chloride.

- Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. In NIST Chemistry WebBook.

- Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.

- LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides.

- University of Dayton. (1965).

- Organic Chemistry Portal. (n.d.). Acyl chloride synthesis.

- Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1259–1270.

Sources

- 1. This compound | C6H5ClO2 | CID 2759851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. echemi.com [echemi.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. reddit.com [reddit.com]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

synthesis of 5-Methylfuran-2-carbonyl chloride from 5-methylfuran-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-Methylfuran-2-carbonyl chloride from 5-methylfuran-2-carboxylic acid

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The furan scaffold is a crucial component in numerous pharmacologically active compounds, acting as a bioisostere for phenyl rings to enhance metabolic stability and drug-receptor interactions.[1] The conversion of the carboxylic acid to the highly reactive acyl chloride is a pivotal step, enabling a wide range of subsequent derivatizations.[2] This document details the underlying chemical principles, compares common synthetic strategies, and provides a robust, field-proven protocol for its preparation, with a strong emphasis on safety and procedural logic.

Strategic Overview: The Conversion of Carboxylic Acids to Acyl Chlorides

The transformation of a carboxylic acid's hydroxyl group into a chlorine atom is a fundamental reaction in organic synthesis. The resulting acyl chloride is significantly more reactive than the parent carboxylic acid, primarily because the chloride ion is an excellent leaving group compared to the hydroxide ion. This heightened reactivity makes acyl chlorides key precursors for synthesizing esters, amides, and anhydrides.[2][3]

Several reagents can effect this transformation, each with distinct advantages and disadvantages.

| Reagent | Formula | Byproducts | Key Considerations |

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Most common and preferred method. Gaseous byproducts simplify purification.[3][4] |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Milder and more selective than SOCl₂. Often used for sensitive substrates.[5][6] Reaction is faster and can be run at lower temperatures. |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Strong chlorinating agent. The liquid byproduct POCl₃ must be separated by distillation.[4][7] |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Less vigorous reaction than PCl₅. The solid byproduct H₃PO₃ can complicate purification.[4][7] |

For the synthesis of this compound, thionyl chloride is the reagent of choice due to its high efficiency and the straightforward removal of its gaseous byproducts, which drives the reaction to completion and simplifies the isolation of the desired product.[4][8]

Reaction Mechanism: Thionyl Chloride Pathway

The conversion of 5-methylfuran-2-carboxylic acid to its acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Activation of the Carboxylic Acid : The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride.[9][10][11]

-

Formation of a Chlorosulfite Intermediate : Following the initial attack and subsequent rearrangement, a chloride ion is eliminated from the sulfur atom, forming a highly reactive protonated chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[8][10]

-

Nucleophilic Attack by Chloride : A chloride ion, generated in the previous step or present from the reagent, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[10][11]

-

Collapse of the Tetrahedral Intermediate : The resulting tetrahedral intermediate is unstable and collapses. The C-O bond of the chlorosulfite group breaks, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into stable gaseous molecules: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][11]

This elegant mechanism ensures a high-yield conversion by producing volatile byproducts that are easily removed from the reaction mixture.[4]

Physicochemical Data

A summary of the key properties for the reactant and product is provided below for reference during experimental planning and execution.

| Property | 5-Methylfuran-2-carboxylic acid | This compound |

| CAS Number | 1917-15-3[12] | 14003-11-3[13] |

| Molecular Formula | C₆H₆O₃[12] | C₆H₅ClO₂[13][14] |

| Molar Mass | 126.11 g/mol [12] | 144.56 g/mol |

| Appearance | Solid | Solid |

| Melting Point | Not specified | 27-31 °C[14] |

| Boiling Point | Not specified | Not specified |

| Flash Point | Not specified | 91.1 °C |

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations must be conducted within a certified chemical fume hood due to the toxicity and reactivity of thionyl chloride.

Materials and Reagents

-

5-Methylfuran-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Drying tube (filled with CaCl₂ or Drierite)

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthetic Workflow Diagram

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 6. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C6H5ClO2 | CID 2759851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

Spectroscopic Profile of 5-Methylfuran-2-carbonyl chloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectral data for 5-Methylfuran-2-carbonyl chloride (CAS No: 14003-11-3), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The insights provided herein are grounded in established spectroscopic principles and data from reliable sources to ensure scientific integrity and practical applicability.

Compound Overview and Safety Considerations

This compound, also known as 5-methyl-2-furoyl chloride, is a furan derivative with the molecular formula C₆H₅ClO₂ and a molecular weight of approximately 144.56 g/mol .[1][3][4] It is a solid with a melting point in the range of 27-31 °C.[3]

Chemical Structure:

Caption: Molecular structure of this compound.

Safety and Handling: This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also a combustible solid.[1][2][3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this chemical.[3] All work should be conducted in a well-ventilated area, and exposure to dust, fumes, and vapors should be avoided. In case of contact, immediate medical attention is advised.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl and the two furan ring protons.

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH₃ (Methyl Protons) | ~2.4 | Singlet | N/A |

| Furan-H (Position 3) | ~6.2 | Doublet | ~3.4 |

| Furan-H (Position 4) | ~7.2 | Doublet | ~3.4 |

Interpretation:

-

The methyl protons are expected to appear as a singlet around 2.4 ppm, being the most upfield signal due to their aliphatic nature.

-

The furan ring protons at positions 3 and 4 will appear as doublets due to coupling with each other. The proton at position 4 is expected to be further downfield (around 7.2 ppm) due to the deshielding effect of the adjacent electron-withdrawing carbonyl chloride group. The proton at position 3 will likely resonate around 6.2 ppm. The expected coupling constant between these two protons is approximately 3.4 Hz, which is typical for protons on a furan ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six unique carbon signals.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| -CH₃ (Methyl Carbon) | ~14 |

| Furan C-H (Position 3) | ~110 |

| Furan C-H (Position 4) | ~125 |

| Furan C-COCl (Position 2) | ~145 |

| Furan C-CH₃ (Position 5) | ~160 |

| Carbonyl Carbon (-COCl) | ~165 |

Interpretation:

-

The methyl carbon will be the most upfield signal.

-

The carbons of the furan ring will appear in the aromatic region. The carbon attached to the electron-withdrawing carbonyl chloride group (C2) and the carbon attached to the methyl group (C5) are expected to be the most downfield of the ring carbons.

-

The carbonyl carbon of the acid chloride is anticipated to be the most downfield signal in the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that are indicative of its functional groups. The data is available on SpectraBase under the identifier AME8bMyV5RL.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 | Medium | =C-H Stretch (Aromatic/Furan) |

| ~2950 | Weak | C-H Stretch (Methyl) |

| ~1750 | Strong | C=O Stretch (Acid Chloride) |

| ~1600, ~1520 | Medium | C=C Stretch (Furan Ring) |

| ~1020 | Strong | C-O-C Stretch (Furan Ring) |

| ~770 | Strong | C-Cl Stretch |

Interpretation:

-

A strong absorption band around 1750 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl (C=O) stretching vibration of an acid chloride . The position of this band is at a higher frequency compared to a typical ketone or ester due to the electron-withdrawing effect of the chlorine atom.

-

The bands around 3100 cm⁻¹ are attributed to the C-H stretching vibrations of the furan ring .

-

A weaker band around 2950 cm⁻¹ corresponds to the C-H stretching of the methyl group .

-

The absorptions in the 1600-1520 cm⁻¹ region are due to the C=C stretching vibrations within the furan ring .

-

A strong band around 1020 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the furan ring .

-

The C-Cl stretch is expected to appear as a strong band in the fingerprint region, around 770 cm⁻¹ .

Mass Spectrometry (MS)

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. GC-MS data for this compound is available on SpectraBase.

Key Predicted Fragments:

| m/z | Assignment | Interpretation |

| 144/146 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom. |

| 109 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 81 | [M - Cl - CO]⁺ | Subsequent loss of a carbon monoxide molecule from the [M - Cl]⁺ fragment. |

| 53 | [C₄H₅]⁺ | A common fragment in the mass spectra of furans. |

Interpretation:

-

The molecular ion peak (M⁺) should be observed at m/z 144, with a smaller peak at m/z 146 (the M+2 peak) in an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.

-

A significant fragment at m/z 109 would correspond to the loss of the chlorine atom, resulting in the stable 5-methyl-2-furoyl cation.

-

Further fragmentation of the m/z 109 ion by the loss of carbon monoxide (a neutral molecule of 28 Da) would lead to a fragment at m/z 81 .

-

The presence of a peak at m/z 53 is a common feature in the mass spectra of furan derivatives.

Experimental Protocols

To obtain the spectral data discussed in this guide, the following standard laboratory procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically with proton decoupling to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: As the compound is a low-melting solid, it can be analyzed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Gently melt a small amount of the sample and press it between the plates.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Data Acquisition: Use a standard electron ionization (EI) source at 70 eV. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data of this compound are consistent with its chemical structure. The combination of NMR, IR, and MS provides a detailed and self-validating system for the identification and characterization of this important chemical intermediate. This guide serves as a valuable resource for researchers by providing a thorough analysis of its spectral properties and the methodologies required for their verification.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Georganics. (n.d.). This compound.

- Stenutz. (n.d.). This compound.

- Royal Society of Chemistry. (2017). Molecular structure and composition elucidation of an industrial humin and its fractions. Electronic Supporting Information.

Sources

A Technical Guide to 5-Methylfuran-2-carbonyl chloride: Commercial Availability, Synthesis, and Application for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Methylfuran-2-carbonyl chloride (CAS No. 14003-11-3), a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, key suppliers, quality considerations, synthesis, handling, and applications, with a focus on providing practical insights and actionable protocols.

Introduction: The Utility of the 5-Methylfuran Scaffold

This compound is a derivative of furan, a five-membered aromatic heterocycle. The incorporation of the furan moiety is a common strategy in medicinal chemistry to introduce aromaticity, planarity, and potential hydrogen bond accepting capabilities from the furan oxygen. The additional methyl group at the 5-position can provide beneficial steric interactions and influence the overall lipophilicity and metabolic stability of a molecule. The acyl chloride functionality makes it a highly reactive and versatile synthon for the formation of esters, amides, and other carbonyl derivatives, which are prevalent in a wide range of biologically active compounds.

Commercial Availability and Supplier Landscape

This compound is commercially available from a variety of suppliers, ranging from large, well-established chemical companies to smaller, specialized vendors. The typical purity offered is around 97%.[1] The choice of supplier can be critical and should be based on factors such as scale requirements (milligrams to multi-kilogram batches), lead times, available analytical data, and regulatory support.[2]

Table 1: Prominent Suppliers of this compound

| Supplier | Purity | Available Quantities | Geographic Reach |

| Sigma-Aldrich (Merck) | 97% | Gram to multi-gram | Global |

| Parchem | Not specified | Bulk quantities available | Global |

| Georganics | High Purity | Milligram to multi-kilogram | Europe, Global shipping |

| ChemUniverse | 97% | Milligram to gram | North America, Global shipping |

| Amerigo Scientific | 97% | Not specified | Global |

| GIHI CHEMICALS CO.,LIMITED | Not specified | Not specified | Asia, Global shipping |

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for reproducible and reliable experimental outcomes. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive quality control.

Spectroscopic Identification

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the carbonyl group (C=O) of the acyl chloride, typically in the range of 1750-1800 cm⁻¹. Other key signals will include C-O-C stretching of the furan ring and C-H stretching and bending vibrations.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M+) at m/z 144, corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural confirmation. PubChem provides access to reference mass spectra for this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons and the methyl group protons. The chemical shifts and coupling patterns are diagnostic for the substitution pattern on the furan ring.

-

¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon, typically in the downfield region, as well as signals for the furan ring carbons and the methyl carbon.

-

Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying potential volatile impurities.[4] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, particularly for identifying less volatile impurities.

Diagram 1: Logical Workflow for Quality Control of this compound

Caption: A logical workflow for the quality control of incoming this compound.

Synthesis and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common and straightforward method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.

Synthesis from 5-Methyl-2-furoic Acid

The most direct laboratory-scale synthesis involves the treatment of 5-methyl-2-furoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 5-methyl-2-furoic acid.

-

Addition of Chlorinating Agent: Under a nitrogen or argon atmosphere, slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the 5-methyl-2-furoic acid at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Workup and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Potential Impurities

-

Unreacted 5-Methyl-2-furoic Acid: Incomplete reaction will result in the presence of the starting carboxylic acid. This can be detected by IR (broad O-H stretch) and can interfere with subsequent reactions.

-

Residual Chlorinating Agent and Byproducts: Traces of thionyl chloride or its byproducts may remain if not completely removed during workup.

-

Anhydride Formation: Self-condensation of the acyl chloride or reaction with the starting carboxylic acid can lead to the formation of the corresponding anhydride.

-

Solvent Residues: If a solvent is used in the reaction or workup, residual amounts may be present in the final product.

Diagram 2: Synthesis and Potential Impurity Pathways

Caption: Synthetic route to this compound and potential impurity formation.

Handling, Storage, and Safety

This compound is a reactive and corrosive compound that requires careful handling.

-

Moisture Sensitivity: As an acyl chloride, it is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid and hydrochloric acid. All handling should be performed under anhydrous conditions, preferably in a glovebox or under an inert atmosphere (nitrogen or argon).

-

Corrosivity: It is corrosive and can cause severe burns to the skin and eyes. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Inhalation Hazard: The vapors are irritating to the respiratory tract. All manipulations should be carried out in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines. The container should be tightly sealed, and for long-term storage, sealing under an inert atmosphere is recommended. Sigma-Aldrich recommends storage at 2-8°C.[1]

Applications in Drug Discovery and Development

This compound is a versatile building block for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its primary use is as an acylating agent to introduce the 5-methylfuroyl moiety into a target molecule.

Amide Bond Formation

The reaction of this compound with primary or secondary amines is a common method for the synthesis of amides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Furan-containing amides are present in a variety of biologically active molecules.

Ester Formation

Reaction with alcohols or phenols yields the corresponding esters. This is often performed in the presence of a base to neutralize the HCl generated.

Use in the Synthesis of Kinase Inhibitors

While specific, detailed examples in high-impact journals are not abundant, the furan scaffold is a known component in some kinase inhibitors. The general synthetic strategy would involve the acylation of an amine-containing core structure with this compound to form a key amide linkage. For instance, in the synthesis of certain kinase inhibitors, a substituted amine on a core heterocyclic scaffold could be acylated with a compound like this compound to explore structure-activity relationships. A US patent application mentions the use of various acylating agents, including those containing furan rings, in the synthesis of selective protein kinase inhibitors.[5]

Diagram 3: General Application in Amide Synthesis

Sources

- 1. echemi.com [echemi.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C6H5ClO2 | CID 2759851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: The Strategic Importance of 5-Methylfuran-2-carbonyl chloride

An In-Depth Technical Guide to the Reactivity Profile of 5-Methylfuran-2-carbonyl chloride

Prepared by: Gemini, Senior Application Scientist

This compound, a derivative of the bio-renewable platform chemical 2-methylfuran, stands as a pivotal intermediate in contemporary organic synthesis.[1] Its structure, featuring a highly reactive acyl chloride group appended to an electron-rich furan nucleus, offers a unique combination of reactivity that is actively exploited in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides an in-depth exploration of its reactivity profile, moving beyond simple reaction schemes to elucidate the underlying electronic and steric principles that govern its chemical behavior. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block with precision and predictability.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is a prerequisite for its effective application. This compound is a low-melting solid, a characteristic that influences its handling and storage.[4][5]

| Property | Value | Source |

| Molecular Formula | C₆H₅ClO₂ | [6] |

| Molecular Weight | 144.56 g/mol | [4] |

| CAS Number | 14003-11-3 | [6] |

| Melting Point | 27-31 °C | [4][5] |

| Boiling Point | 91 °C | [5] |

| Density | 1.258 g/cm³ | [5] |

| Appearance | Solid | [4] |

These data points are critical for calculating molar equivalents, predicting phase behavior during reactions, and establishing safe handling procedures. The compound should be stored in a cool, dry environment (2-8°C) to prevent degradation.[4]

The Electronic Landscape: A Duality of Reactivity

The reactivity of this compound is dictated by two primary features: the electrophilic carbonyl carbon and the nucleophilic furan ring. The interplay between these sites is modulated by the electronic contributions of the ring oxygen and the C5-methyl group.

-

The Acyl Chloride Moiety : As a classic acylating agent, the carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The chlorine atom also serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

-

The 5-Methylfuran Ring : The furan ring is an electron-rich aromatic system. The endocyclic oxygen atom donates electron density into the ring via its lone pairs (resonance effect), and the C5-methyl group contributes further electron density through hyperconjugation. This enhanced nucleophilicity makes the ring susceptible to electrophilic attack, but it also subtly influences the reactivity of the attached carbonyl group.

Caption: Electronic landscape and key reactive sites.

Synthesis of the Reagent

The reliable synthesis of the title compound is crucial for its application. A common laboratory-scale preparation involves the direct conversion of the corresponding aldehyde, 5-methylfurfural, using an oxidizing/chlorinating agent.[7]

Protocol 3.1: Synthesis from 5-Methylfurfural

This protocol describes the conversion of 5-methylfurfural to this compound using tert-butyl hypochlorite (t-BuOCl).[7]

Materials:

-

5-Methylfurfural

-

tert-Butyl hypochlorite (t-BuOCl)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 5-methylfurfural (1.0 eq) in anhydrous DCM.

-

Reagent Addition: Slowly add tert-butyl hypochlorite (1.1 eq) to the solution at room temperature. Causality Note: t-BuOCl serves as an effective oxidant that converts the aldehyde directly to the acyl chloride functionality.[8]

-

Reaction Monitoring: Stir the solution at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

-

Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by rapid filtration through a short plug of silica gel using DCM as the eluent to remove non-polar impurities and residual reagents. This yields the product as a yellow solid.

-

Validation: Confirm the identity and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.

| Reactant | Molar Eq. | Typical Yield | Reference |

| 5-Methylfurfural | 1.0 | 85% | [7] |

| t-BuOCl | 1.1 | - | [7] |

Key Reactivity Profiles and Applications

The utility of this compound is best demonstrated through its participation in three cornerstone reaction classes: Friedel-Crafts acylation, esterification, and amide formation.

Friedel-Crafts Acylation

This reaction is a powerful method for forming carbon-carbon bonds by attaching the 5-methylfuroyl group to an aromatic ring, producing valuable aryl-furan ketones.[9][10] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst is essential for generating the highly electrophilic acylium ion.

Mechanism Rationale: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the nucleophilic aromatic ring. The resulting ketone product is electron-withdrawing, which deactivates the aromatic ring and prevents further acylation, leading to mono-substituted products.[11]

Caption: Generalized Friedel-Crafts acylation pathway.